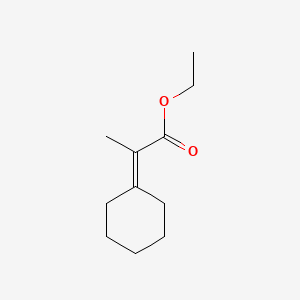

Ethyl 2-cyclohexylidenepropanoate

Description

Ethyl 2-cyclohexylidenepropanoate is an α,β-unsaturated ester characterized by a cyclohexylidene group conjugated to a propanoate backbone. This compound exhibits unique steric and electronic properties due to the rigid cyclohexene ring and the electron-withdrawing ester group. It is primarily utilized in organic synthesis as a dienophile in Diels-Alder reactions and as a precursor for bioactive molecules. Its reactivity is influenced by the conjugation between the carbonyl group and the cyclohexylidene moiety, which enhances electrophilicity at the β-position .

Properties

CAS No. |

63963-01-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl 2-cyclohexylidenepropanoate |

InChI |

InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h3-8H2,1-2H3 |

InChI Key |

GKYTXKTWJSHPFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1CCCCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylidenepropanoate can be synthesized through the esterification of 2-cyclohexylidenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures a consistent and efficient production of the ester, minimizing the formation of by-products.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-cyclohexylidenepropanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

Reduction: LiAlH4 in dry ether, room temperature.

Oxidation: KMnO4 in acidic or basic medium, elevated temperature.

Major Products Formed:

Hydrolysis: 2-cyclohexylidenepropanoic acid and ethanol.

Reduction: Corresponding alcohol.

Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 2-cyclohexylidenepropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

Ethyl 2-cyclohexylidenepropanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the structural features of the cyclohexylidene ring are advantageous.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

Structural Differences :

- The cyano group (–CN) at the α-position and a 4-methylphenyl substituent at the β-position distinguish this compound from Ethyl 2-cyclohexylidenepropanoate.

- The absence of a cyclohexylidene ring reduces steric hindrance but increases electron deficiency due to the cyano group.

Reactivity :

- The cyano group enhances electrophilicity, making this compound more reactive in Michael additions compared to this compound.

- Crystallographic data (Acta Crystallogr. Sect. E) confirms a planar geometry, facilitating π-π stacking interactions with aromatic substrates .

| Property | This compound | Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate |

|---|---|---|

| Molecular Weight (g/mol) | ~182.22 | ~229.28 |

| Key Functional Groups | Ester, cyclohexylidene | Ester, cyano, 4-methylphenyl |

| Reactivity | Moderate dienophile | High electrophilicity |

Methyl 1-(methylamino)cyclohexanecarboxylate

Structural Differences :

- This compound features a cyclohexane ring substituted with a methylamino group and a methyl ester, contrasting with the unsaturated cyclohexylidene and ethyl ester in this compound.

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

Structural Differences :

- Contains a cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents, differing markedly in redox behavior compared to the ester-dominated this compound.

Spectroscopic Contrasts :

- ¹H NMR data (δ 7.48 ppm for aromatic protons) highlights electron-donating hydroxyl groups, which reduce electrophilicity compared to the electron-withdrawing ester in this compound .

| Property | This compound | 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone |

|---|---|---|

| Core Structure | Propanoate ester | Cyclohexanone |

| Key Reactivity | Electrophilic addition | Nucleophilic substitution |

| Bioactivity | Limited | Potential CNS activity (analog studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.